molecular formula C7H11ClN4 B119105 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride CAS No. 157327-50-9

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride

カタログ番号: B119105
CAS番号: 157327-50-9
分子量: 186.64 g/mol
InChIキー: MGJMGASPHSHRTG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Development and Classification

The exploration of pyrido[4,3-d]pyrimidines began in the mid-20th century, with early synthetic methodologies focusing on cyclocondensation reactions of pyridine and pyrimidine precursors. A landmark study in 2016 systematically classified synthetic routes into three categories:

  • Pyridine-based annulation using substituted pyridines with nitriles or amidines.
  • Pyrimidine functionalization via ring-expansion reactions.
  • Multicomponent reactions employing aldehydes, malononitrile, and thiourea derivatives.

The development of 5,6,7,8-tetrahydro derivatives emerged as a strategic advancement to enhance solubility and bioavailability while retaining core pharmacological properties. These partially saturated analogs reduce planarity, improving membrane permeability compared to fully aromatic systems.

Synthetic Era Key Advancements Biological Relevance
1950–1980 Basic cyclocondensation methods Antibacterial agents
1990–2010 Transition metal-catalyzed cross-couplings Kinase inhibitors
2015–present KRAS-targeted drug discovery Oncology applications

Structural Features and Nomenclature of Pyrido[4,3-d]pyrimidine Systems

The pyrido[4,3-d]pyrimidine system consists of:

  • A pyridine ring fused at positions 4 and 3 to a pyrimidine ring.
  • Three nitrogen atoms at positions 1, 3, and 8 of the fused system.
  • Variable saturation states: fully aromatic (pyrido[4,3-d]pyrimidine) or partially hydrogenated (5,6,7,8-tetrahydro derivatives).

IUPAC Nomenclature Rules

  • Numbering begins at the pyridine nitrogen, proceeding clockwise.
  • The "pyrido" prefix indicates the larger ring system, with [4,3-d] specifying fusion positions.
  • Substituents are prioritized using lowest locants (e.g., "2-amine" in 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine).

The dihydrochloride salt form introduces two chloride counterions, typically protonating the pyrimidine N1 and exocyclic amine groups. This enhances aqueous solubility (>50 mg/mL in water) compared to the free base form.

Significance in Heterocyclic Chemistry Research

Pyrido[4,3-d]pyrimidines serve as privileged scaffolds in heterocyclic chemistry due to:

  • Electronic tunability : The π-deficient system facilitates electrophilic substitution at C2 and C4 positions.
  • Hydrogen-bonding capacity : Three nitrogen atoms create multiple H-bond acceptor sites.
  • Conformational rigidity : The fused bicyclic system enforces planar geometry, optimizing target binding.

Recent studies demonstrate their utility in:

  • Multicomponent reactions : One-pot syntheses achieving >80% yields under microwave irradiation.
  • Directed C–H functionalization : Palladium-catalyzed arylations at C7 position.
  • Biosensor development : Fluorescent derivatives for GTPase activity monitoring.

Position of 5,6,7,8-Tetrahydroderivatives in Medicinal Chemistry

The partial saturation in 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines addresses key drug development challenges:

Advantages Over Aromatic Analogs

Property Aromatic System 5,6,7,8-Tetrahydro Derivative
LogP 2.1–3.8 1.4–2.2
Solubility (μg/mL) 12–45 220–850
Metabolic Stability t₁/₂ = 12–18 min (HLM) t₁/₂ = 45–60 min (HLM)

These derivatives show enhanced pharmacokinetic profiles in:

  • KRAS inhibition : Covalent binding to G12C mutant cysteine via exocyclic amine.
  • Antifolate activity : Structural mimicry of tetrahydropteroate intermediates.
  • Kinase selectivity : Reduced off-target effects compared to flat heterocycles.

特性

CAS番号

157327-50-9

分子式

C7H11ClN4

分子量

186.64 g/mol

IUPAC名

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride

InChI

InChI=1S/C7H10N4.ClH/c8-7-10-4-5-3-9-2-1-6(5)11-7;/h4,9H,1-3H2,(H2,8,10,11);1H

InChIキー

MGJMGASPHSHRTG-UHFFFAOYSA-N

SMILES

C1CNCC2=CN=C(N=C21)N.Cl.Cl

異性体SMILES

C1C[NH2+]CC2=CN=C(N=C21)[NH3+].[Cl-].[Cl-]

正規SMILES

C1CNCC2=CN=C(N=C21)N.Cl

製品の起源

United States

生化学分析

生物活性

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound based on various research studies and findings.

Chemical Characteristics

  • Molecular Formula : C7H9N3·2HCl
  • Molecular Weight : 208.09 g/mol
  • CAS Number : 157327-49-6
  • Melting Point : 206-211 °C (decomposition)

These characteristics are essential for understanding the compound's stability and solubility, which influence its biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Histone Deacetylase (HDAC) Inhibition :
    • Studies have shown that compounds related to tetrahydropyrido[4,3-d]pyrimidine can exhibit significant HDAC inhibitory activity. For instance, related compounds displayed strong to moderate HDAC inhibition and antiproliferative effects against cancer cell lines such as HepG2 and MCF-7. The presence of a hydroxamic acid group was crucial for zinc binding affinity and maximal activity in these compounds .
  • Tyrosine Kinase Inhibition :
    • The compound has shown promise as a tyrosine kinase inhibitor. It has been reported to inhibit several kinases including EGFR, Her2, VEGFR2, and CDK2. In particular, a derivative of this compound demonstrated IC50 values ranging from 40 to 204 nM against these enzymes, indicating potent inhibitory effects comparable to established inhibitors like sunitinib .
  • Induction of Apoptosis :
    • Mechanistic studies revealed that treatment with derivatives of this compound could induce apoptosis in cancer cells through upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 . This apoptotic effect is critical for its potential use in cancer therapy.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antitumor Activity :
    • A study investigated the antiproliferative effects of various derivatives against multiple cancer cell lines. Compound IVb was noted for its equipotent inhibition against HDAC1 and HDAC2 and showed significant anticancer properties .
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of related compounds indicated that specific substitutions on the pyrimidine ring could enhance biological activity. For example, compounds with halogen substitutions exhibited varying cytotoxicity levels across different cell lines .

Table 1: Biological Activity Summary

CompoundTarget EnzymeIC50 (nM)Cell Line TestedEffect
IVbHDAC1/HDAC240HepG2Antiproliferative
5kEGFR79MCF-7Apoptosis Induction
5kHer293HCT-116Apoptosis Induction
5kVEGFR2204HepG2Antiproliferative

類似化合物との比較

Chemical Identity :

  • IUPAC Name : 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride
  • CAS Number : 157327-50-9
  • Molecular Formula : C₇H₁₀N₄·2HCl
  • Molecular Weight : 223.1 (free base: 150.18)
  • Purity : ≥95%

Structural Features: The compound features a bicyclic tetrahydropyrido[4,3-d]pyrimidine core with an amino group at position 2. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents/Modifications Purity Source
This compound (Target) 157327-50-9 C₇H₁₀N₄·2HCl 223.1 Amino group, dihydrochloride salt 95%
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride 908010-94-6 C₇H₈N₄O₂·HCl 228.6 Dione groups, hydrochloride salt 97%
5,6,7,8-Tetrahydro-pyrido[3,4-d]pyrimidin-2-ylamine dihydrochloride 1820703-96-5 C₇H₁₀N₄·2HCl 223.1 Pyrido[3,4-d] isomer 95%
N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride 2098031-71-9 C₉H₁₄N₄·2HCl 251.2 N,N-Dimethyl substitution 99%
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine 135196-93-9 C₇H₉ClN₄ 184.6 Chloro substituent, pyrido[2,3-d] core N/A
6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl] derivative 338979-12-7 C₁₃H₁₁ClF₃N₅ 329.7 Chloro, trifluoromethyl, pyridinyl >95%

Key Comparative Analysis

Substituent Effects on Physicochemical Properties
  • Hydrochloride Salts : The dihydrochloride form (target compound) exhibits higher aqueous solubility compared to free bases (e.g., 124458-31-7, MW 150.18) .
  • Chloro Substituents : Compounds like 135196-93-9 and 338979-12-7 display increased lipophilicity, which may improve blood-brain barrier penetration but could elevate toxicity risks .
Structural Isomerism
  • Pyrido[3,4-d] vs. Pyrido[4,3-d] : The isomer QJ-1044 (CAS 1820703-96-5) shares the same molecular weight as the target compound but differs in ring fusion, altering electronic distribution and binding affinity .
Functional Group Impact
  • Dione Groups (908010-94-6) : The introduction of ketone groups increases hydrogen-bond acceptor capacity, making it suitable for targeting enzymes like kinases .
  • Trifluoromethylpyridinyl (338979-12-7) : This derivative’s bulkiness and electron-withdrawing properties enhance metabolic stability, a critical factor in drug design .

準備方法

Core Heterocycle Formation

The pyrido[4,3-d]pyrimidine core is constructed via cyclocondensation reactions. A representative approach involves:

Starting Materials :

  • Ethyl cyanoacetate (precursor for pyrimidine ring formation)

  • Thiourea (nitrogen and sulfur source for cyclization)

  • Sodium ethoxide (base catalyst)

Procedure :

  • Cyclocondensation : Ethyl cyanoacetate and thiourea (1:2 molar ratio) are dissolved in ethanol. Sodium ethoxide (2.5 equivalents) is added at 0–5°C, followed by refluxing at 80–100°C for 8–10 hours. This yields 2-sulfhydryl-4-amino-6-hydroxypyrimidine .

  • Desulfurization : The thiol group is removed using active nickel (3–5 equivalents) in ammonia solution under reflux (80–100°C, 4–6 hours), producing 4-amino-6-hydroxypyrimidine .

Key Data :

StepYieldPurityConditions
Cyclocondensation80%95%Ethanol, 90°C, 9 hours
Desulfurization85%98%NH₃, active nickel, 100°C

Ring Closure and Hydrogenation

The pyridine ring is fused to the pyrimidine core via Thorpe-Ziegler cyclization:

Reagents :

  • 4-amino-6-hydroxypyrimidine

  • Bromoacetaldehyde diethyl acetal (introduces pyridine moiety)

  • Zinc chloride (Lewis acid catalyst)

Procedure :

  • Cyclization : 4-Amino-6-hydroxypyrimidine reacts with bromoacetaldehyde diethyl acetal (1:1.2 molar ratio) in dichloromethane under ZnCl₂ catalysis (0.1 equivalents) at 60°C for 12 hours.

  • Hydrogenation : The unsaturated intermediate is hydrogenated using H₂ (1 atm) over palladium on carbon (5% Pd/C) in methanol, yielding 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine .

Optimization Insights :

  • Catalyst Loading : Increasing Pd/C to 10% reduces reaction time from 24 to 12 hours but raises costs.

  • Solvent Choice : Methanol outperforms ethanol due to better hydrogen solubility (turnover frequency increases by 15%).

Amine Functionalization and Salt Formation

Amination :
The 2-position is aminated via nucleophilic substitution:

  • Chlorination : The hydroxyl group at position 2 is replaced with chlorine using POCl₃ (3 equivalents) at 85°C for 2–4 hours .

  • Ammonolysis : The chlorinated intermediate reacts with aqueous ammonia (28%) at 120°C in a sealed vessel for 6 hours, introducing the amine group.

Dihydrochloride Salt Formation :
The free base is treated with HCl gas in ethanol at 0–5°C, achieving >99% conversion to the dihydrochloride salt. Crystallization from toluene/ethanol (1:3) yields needle-like crystals (mp 248–250°C) .

Critical Parameters :

ParameterOptimal ValueEffect on Yield
POCl₃ Equivalents3.0Maximizes Cl⁻ substitution
Ammonia Concentration28%Prevents over-amination
Crystallization SolventToluene/EthanolEnhances crystal purity

Industrial-Scale Production

Challenges :

  • Exothermic Reactions : Controlled addition of POCl₃ is critical to prevent thermal runaway.

  • Waste Management : Neutralization of HCl gas requires scrubbers with NaOH solution.

Case Study :
A pilot plant (Batch size: 50 kg) reported the following metrics:

StepCycle TimeYieldPurity
Cyclocondensation12 hours78%96%
Hydrogenation18 hours82%97%
Salt Formation6 hours95%99.5%

Cost Drivers :

  • Palladium catalyst (accounts for 40% of raw material costs).

  • Solvent recovery systems reduce expenses by 25%.

Analytical Characterization

Techniques :

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d6) : δ 8.56 (s, 1H, pyrimidine-H), 3.45–3.20 (m, 4H, CH₂), 2.90 (s, 2H, NH₂) .

    • ¹³C NMR : 158.9 ppm (C-2), 115.4 ppm (C-4).

  • Mass Spectrometry :

    • HRMS (ESI+) : m/z 165.0891 [M+H]⁺ (calc. for C₇H₉N₄: 165.0885).

  • X-ray Diffraction :

    • Confirms planar pyrido-pyrimidine core with chloride ions hydrogen-bonded to amine groups .

Alternative Synthetic Routes

Microwave-Assisted Synthesis :

  • Reduces cyclocondensation time from 10 hours to 45 minutes (100°C, 300 W) .

  • Yield increases to 85% due to uniform heating.

Flow Chemistry :

  • Continuous hydrogenation using fixed-bed Pd/Al₂O₃ reactors achieves 90% conversion in 30 minutes.

Comparative Data :

MethodYieldPurityEnergy Consumption
Conventional78%96%High
Microwave85%97%Moderate
Flow Chemistry90%98%Low

Q & A

Q. What are the key structural features and physicochemical properties of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride?

Methodological Answer: The compound consists of a bicyclic pyrido-pyrimidine core with a tetrahydropyridine ring fused to a pyrimidine moiety. Key properties include:

  • Molecular Formula : C₇H₁₀N₃·2HCl ()
  • Molecular Weight : 208.09 g/mol ()
  • Decomposition Temperature : 206–211°C ()
  • SMILES : C1(CCNC2)=C2C=NC=N1.Cl.Cl ()
  • Storage : Stable at 2–8°C in powder form ().
    Characterization typically employs LC-MS, HPLC (for purity >95%), and X-ray crystallography for structural confirmation ().

Q. What synthetic routes are employed for preparing this compound and its derivatives?

Methodological Answer: A common approach involves using tert-butyl 4-oxopiperidine-1-carboxylate as a starting material. Key steps include:

Ring Closure : Cyclization via Buchwald-Hartwig amination or palladium-catalyzed coupling ().

Functionalization : Substituents (e.g., pyridyl groups) are introduced at the 2-position using nucleophilic aromatic substitution ().

Salt Formation : Hydrochloride salts are generated via HCl treatment in ethanol ().
Optimization focuses on reducing reaction steps and improving yields through solvent selection (e.g., DMF or THF) and temperature control ().

Advanced Research Questions

Q. How do structural modifications influence pharmacological activity and selectivity?

Methodological Answer: Derivatives are designed to enhance target affinity and reduce off-target effects. Examples include:

  • Core Modification : Replacing quinazoline with a less lipophilic tetrahydropyrido[4,3-d]pyrimidine improves PI3Kδ selectivity (IC₅₀ < 10 nM) while minimizing PI3Kα/β inhibition ().
  • Substituent Effects : Adding pyridyl or trifluoromethyl groups at the 4-position increases binding to sigma receptors (Ki < 50 nM) ().
    Structure-activity relationship (SAR) studies require iterative synthesis, followed by in vitro kinase assays and molecular docking simulations ().

Q. What in vitro assays are used to evaluate anticancer activity of derivatives?

Methodological Answer:

  • Cell Proliferation Assays : Derivatives are tested against K562 (leukemia) and HO-8910 (ovarian cancer) cell lines using MTT or CCK-8 assays. IC₅₀ values < 10 µM indicate potent activity ().
  • Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3) and flow cytometry for cell-cycle arrest (G1/S phase) are employed ().
  • Selectivity Screening : Counter-screening against non-cancerous cell lines (e.g., HEK293) ensures therapeutic specificity ().

Q. How is crystallographic data utilized to validate structural hypotheses?

Methodological Answer: X-ray diffraction (XRD) confirms stereochemistry and hydrogen-bonding networks. For example:

  • Crystal System : Monoclinic (P21/n) with unit cell parameters a = 13.143 Å, b = 8.013 Å, c = 17.880 Å ().
  • Hydrogen Bonds : Interactions between the pyrimidine N-H and chloride ions stabilize the dihydrochloride salt ().
    Data refinement via software like SHELXL ensures accuracy (R-factor < 0.05) ().

Q. What strategies mitigate metabolic instability in derivatives?

Methodological Answer:

  • Cytochrome P450 (CYP) Screening : Microsomal stability assays identify labile sites (e.g., methyl groups prone to oxidation) ().
  • Prodrug Design : Esterification of hydroxyl groups improves oral bioavailability (e.g., tert-butyl esters hydrolyze in vivo) ().
  • Isotope Labeling : ¹⁴C-labeled analogs track metabolic pathways via LC-MS/MS ().

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。